molecular formula C8H8FIO B13942072 2-Ethoxy-1-fluoro-3-iodobenzene

2-Ethoxy-1-fluoro-3-iodobenzene

Cat. No.: B13942072
M. Wt: 266.05 g/mol
InChI Key: GKWKNAWZIWVKEM-UHFFFAOYSA-N
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Description

Strategic Importance of Iodine and Fluorine in Aryl Systems for Synthetic Transformations

The presence of both iodine and fluorine on an aryl ring, as seen in 2-Ethoxy-1-fluoro-3-iodobenzene, offers a powerful combination of reactivity and property modulation.

Iodine: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive and prized substrates in a variety of synthetic transformations. organic-chemistry.orgacs.org The iodide is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. acs.org More importantly, aryl iodides are key partners in numerous transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Furthermore, the iodine atom can be converted into hypervalent iodine reagents, which are valuable, environmentally benign oxidizing agents in their own right. organic-chemistry.orgaobchem.com

Fluorine: In stark contrast to iodine, the carbon-fluorine bond is the strongest carbon-halogen bond, rendering it largely inert under many reaction conditions. The introduction of fluorine into organic molecules, particularly in pharmaceuticals and agrochemicals, is a widely used strategy to enhance key properties. baranlab.org Fluorine's high electronegativity and small van der Waals radius (similar to hydrogen) can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. organic-chemistry.orgchemscene.com While synthetically challenging to install, the stability of the C-F bond makes it a desirable feature for the final target molecule. organic-chemistry.org

Role of Ether Functionality in Modulating Aromatic Reactivity and Chelation

The ethoxy group in this compound is not merely a passive substituent; it actively modulates the reactivity of the aromatic ring.

As an electron-donating group, the ether functionality activates the aromatic ring towards electrophilic aromatic substitution, preferentially directing incoming electrophiles to the ortho and para positions. However, its most significant role in a molecule like this compound stems from its ability to act as a directing group through chelation. In a process known as directed ortho-metalation (DoM), the oxygen atom of the ethoxy group can coordinate to a Lewis acidic organometallic reagent, typically an organolithium species. organic-chemistry.org This chelation brings the metalating agent into close proximity with the ortho-proton, facilitating its abstraction and leading to the regioselective formation of an aryllithium intermediate. organic-chemistry.org This intermediate can then be trapped by a wide range of electrophiles, providing a powerful and precise method for further functionalization at the position adjacent to the ether group. acs.org

Overview of Research Directions for this compound and Related Architectures

While specific research focused solely on this compound is not extensively documented in mainstream literature, its structure suggests several promising avenues for synthetic exploration. The orthogonal reactivity of the C-I and C-F bonds is a key feature. The C-I bond can be selectively targeted for cross-coupling or metal-halogen exchange reactions while leaving the robust C-F bond and the rest of the molecule intact.

Future research could leverage this molecule as a versatile building block. For instance, the iodine could be replaced via a Suzuki coupling to introduce a new aryl or alkyl group. Subsequently, the ethoxy group could be used to direct a metalation-electrophile quench sequence at the C2 position. The fluorine atom would remain as a stable substituent, potentially conferring desirable properties on the final product, for example, in the context of medicinal chemistry. The unique 1,2,3-substitution pattern offers a platform for creating highly substituted, sterically congested aromatic systems that are often challenging to synthesize by other means.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, based on available data from chemical suppliers.

PropertyValueReference
CAS Number 871726-97-5
Molecular Formula C₈H₈FIO
Molecular Weight 266.05 g/mol
SMILES FC1=CC=CC(I)=C1OCC
Purity ≥98%

This table is interactive. Click on the headers to sort.

Illustrative Synthetic Transformations

The unique arrangement of functional groups in this compound allows for a variety of selective chemical reactions. The following table illustrates potential transformations based on the known reactivity of its constituent parts.

Reaction TypeReagents & ConditionsPotential ProductSynthetic Utility
Suzuki Coupling R-B(OH)₂, Pd catalyst, Base2-Ethoxy-1-fluoro-3-(R)-benzeneForms a new C-C bond at the C3 position.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base2-Ethoxy-1-fluoro-3-(alkynyl)-benzeneIntroduces an alkyne functional group for further elaboration.
Buchwald-Hartwig Amination R₂NH, Pd catalyst, Base3-Amino-2-ethoxy-1-fluorobenzeneForms a C-N bond, a key linkage in many pharmaceuticals.
Directed Ortho-Metalation 1. n-BuLi, THF, -78 °C; 2. Electrophile (E⁺)2-Ethoxy-1-fluoro-3-iodo-6-(E)-benzeneFunctionalizes the C6 position ortho to the ethoxy group.
Metal-Halogen Exchange 1. n-BuLi or i-PrMgCl; 2. E⁺3-(E)-2-Ethoxy-1-fluorobenzeneGenerates a reactive organometallic intermediate for reaction with electrophiles.

This table is for illustrative purposes to demonstrate the synthetic potential of the scaffold and is based on general reaction classes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

2-ethoxy-1-fluoro-3-iodobenzene

InChI

InChI=1S/C8H8FIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3

InChI Key

GKWKNAWZIWVKEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1I)F

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 1 Fluoro 3 Iodobenzene

Classical Approaches to Aryl Iodides and Fluoroarenes

The traditional synthesis of polysubstituted aromatic compounds like 2-ethoxy-1-fluoro-3-iodobenzene often relies on sequential, well-established reactions. These methods, while foundational, sometimes face challenges in terms of regioselectivity and reaction conditions.

Diazotization-Mediated Iodination and Fluorination Strategies

A cornerstone in the synthesis of aryl halides is the Sandmeyer reaction, which can be adapted for iodination. This process involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) salt. google.com For the synthesis of this compound, a potential precursor would be 2-ethoxy-3-fluoroaniline. This aniline (B41778) derivative would first be converted to a diazonium salt, which is then reacted with an iodide source, such as potassium iodide, to introduce the iodine atom.

Similarly, the Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring. wikipedia.orgnumberanalytics.com This reaction also proceeds through a diazonium salt intermediate, which is converted to an aryl fluoride (B91410). wikipedia.org While the Sandmeyer reaction is not efficient for fluorination, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a viable route. google.com The synthesis of the target compound could therefore also conceptually start from an appropriately substituted aniline, where the fluorine atom is introduced via this method. However, the multi-step nature and the generation of potentially hazardous intermediates are key considerations in these classical approaches. google.com

Innovations to the traditional Balz-Schiemann reaction have been developed to improve yields and safety, such as using alternative counterions like hexafluorophosphates and conducting the reaction in ionic liquids. wikipedia.orgresearchgate.net

Electrophilic Halogenation with Regiochemical Control

Direct halogenation of an aromatic ring is a fundamental transformation in organic synthesis. The introduction of an iodine atom onto an aromatic ring, known as iodination, typically requires an oxidizing agent to generate a more potent electrophile from molecular iodine. ntu.edu.sgorgoreview.comyoutube.com Reagents such as nitric acid, hydrogen peroxide, or copper salts can be employed for this purpose. ntu.edu.sgorgoreview.comjove.com For a substrate like 1-ethoxy-2-fluorobenzene, the directing effects of the ethoxy and fluoro substituents would need to be carefully considered to achieve the desired regiochemistry for the iodine atom at the 3-position.

Direct fluorination of aromatic compounds is generally challenging due to the high reactivity of elemental fluorine, which can lead to multiple substitutions and poor yields of the desired monofluorinated product. ntu.edu.sgjove.com Modern electrophilic fluorinating agents, such as Selectfluor, offer a safer and more controlled way to introduce a fluorine atom. ntu.edu.sg In a hypothetical synthesis of this compound, one could envision the electrophilic iodination of 1-ethoxy-2-fluorobenzene.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine and Ethoxy Introduction

Nucleophilic aromatic substitution (SNAr) provides another pathway for the synthesis of substituted arenes. wikipedia.org This reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. libretexts.org

For the synthesis of this compound, one could hypothetically start with a di- or tri-halogenated benzene (B151609) derivative. For instance, the ethoxy group could be introduced by reacting a suitable precursor with sodium ethoxide. Similarly, a fluorine atom can be introduced via nucleophilic substitution, although it is also a common leaving group in SNAr reactions. youtube.com The reactivity in SNAr reactions is influenced by the nature of the halogen, with fluorine often being a better leaving group than iodine in certain contexts. The regiochemical outcome of such substitutions is dictated by the positions of the existing substituents on the aromatic ring. libretexts.org

Modern and Catalytic Synthetic Routes

Contemporary organic synthesis has seen a shift towards the use of metal catalysts to achieve transformations with higher efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Aryl Iodination and Fluorination

Palladium catalysis has become a powerful tool for the formation of carbon-halogen bonds. Palladium(II)-catalyzed C-H iodination using molecular iodine as the oxidant has been developed for the synthesis of aryl iodides. nih.gov This method offers a more direct approach compared to classical methods that require pre-functionalized substrates. The reaction can be directed by various functional groups on the aromatic ring to achieve specific regioselectivity. nih.gov

Palladium-catalyzed methods have also been explored for the introduction of fluorine. While less common than for other halogens, palladium-catalyzed C-H fluorination has been reported. masterorganicchemistry.com Additionally, palladium-catalyzed cross-coupling reactions are widely used to form C-N and C-O bonds, which could be relevant for the introduction of the ethoxy group in a multi-step synthesis. nih.gov

Copper-Mediated Syntheses

Copper salts have long been used in halogenation reactions, particularly in the Sandmeyer reaction. google.com More modern applications of copper in synthesis include its use as a catalyst in various coupling reactions. Copper-catalyzed methods can be advantageous due to the lower cost of copper compared to palladium. Copper salts can also be used as oxidizing agents in electrophilic iodination reactions. ntu.edu.sgorgoreview.com

Table of Synthetic Parameters for Aryl Halogenation

Reaction TypeReagentsKey Features
Diazotization-Iodination (Sandmeyer) Aryl amine, NaNO₂, H⁺, KIProceeds via diazonium salt; good for iodination. google.com
Diazotization-Fluorination (Balz-Schiemann) Aryl amine, HBF₄ or NaNO₂/HFClassic method for aryl fluorides. wikipedia.orgnumberanalytics.com
Electrophilic Iodination I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂)Requires activation of iodine. ntu.edu.sgorgoreview.com
Electrophilic Fluorination SelectfluorControlled and safer fluorination. ntu.edu.sg
Nucleophilic Aromatic Substitution (SNAr) Nucleophile, Aryl Halide with EWGFavored by electron-withdrawing groups. wikipedia.orglibretexts.org
Palladium-Catalyzed C-H Iodination I₂, Pd(II) catalystDirect functionalization of C-H bonds. nih.gov

C-H Functionalization Strategies for Direct Introduction of Halogens/Ethoxy Groups

Direct C-H functionalization represents an atom-economical approach to forging new bonds on an aromatic scaffold. For the synthesis of this compound, a plausible strategy involves the directed ortho-metalation (DoM) of a pre-existing di-substituted benzene ring. In this approach, a directing metalation group (DMG) guides the deprotonation of a specific ortho-proton by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce the desired third substituent. organic-chemistry.orgbaranlab.orgwikipedia.org

In the context of synthesizing this compound, the ethoxy group on a 1-ethoxy-2-fluorobenzene precursor can serve as a moderate directing group. organic-chemistry.org The synthetic sequence would be as follows:

Directed ortho-Metalation: 1-Ethoxy-2-fluorobenzene is treated with a strong lithium base, such as n-butyllithium or sec-butyllithium (B1581126), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The ethoxy group directs the deprotonation to the C3 position.

Iodination: The resulting 3-lithio-1-ethoxy-2-fluorobenzene intermediate is then reacted with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the 3-position, yielding the target compound.

This method offers high regioselectivity due to the directing effect of the ethoxy group, which overrides the weaker directing ability of the fluorine atom. organic-chemistry.orgbaranlab.orgwikipedia.org

Stepwise Assembly from Simpler Precursors

An alternative to direct C-H functionalization is the stepwise assembly of the target molecule from more basic precursors. This often involves a sequence of reactions to introduce each substituent in a controlled manner.

Introduction of Ethoxy Group via Williamson Ether Synthesis or Alcoholysis

The Williamson ether synthesis is a classic and versatile method for forming ethers. google.com To synthesize this compound, this method would likely start with a 2-fluoro-3-iodophenol (B3058498) precursor.

The reaction involves:

Deprotonation: The phenolic proton of 2-fluoro-3-iodophenol is removed by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide.

Nucleophilic Substitution: The resulting phenoxide anion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in an Sₙ2 reaction to form the desired ethoxy group.

The choice of base and solvent is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Sequential Halogenation Protocols (Fluorine then Iodine, or vice versa)

The order of introduction of the halogen atoms can significantly impact the feasibility and outcome of the synthesis.

Fluorine then Iodine: A plausible route could start with the synthesis of 1-ethoxy-2-fluorobenzene. This precursor can be synthesized through various methods, including the etherification of 2-fluorophenol. Subsequent iodination at the 3-position would then yield the final product. This iodination would likely proceed via electrophilic aromatic substitution, where the directing effects of the ethoxy and fluoro groups guide the incoming electrophile.

Iodine then Fluorine: Introducing the iodine first to create a 1-ethoxy-3-iodobenzene (B1595423) intermediate is another possibility. However, subsequent fluorination presents a greater challenge. Direct electrophilic fluorination of an activated aromatic ring is often difficult to control and can lead to side reactions. More commonly, the introduction of fluorine is achieved via a Sandmeyer-type reaction on an appropriately positioned amino group, which would add several steps to the synthesis. orgsyn.org

Chemo- and Regioselective Considerations in Multi-Substituted Aromatic Ring Synthesis

The synthesis of a trisubstituted benzene ring like this compound is governed by the directing effects of the substituents already present on the ring.

Directing Effects: The ethoxy group is a strong activating group and an ortho, para-director. The fluorine atom is a deactivating group but is also an ortho, para-director. In the case of electrophilic substitution on 1-ethoxy-2-fluorobenzene, the powerful activating effect of the ethoxy group would be the dominant factor in determining the position of the incoming electrophile. The ortho position (C3) and the para position (C5) relative to the ethoxy group are the most likely sites for substitution. Steric hindrance from the adjacent fluorine atom might slightly disfavor the C3 position, but the combined directing effects often lead to a mixture of isomers requiring careful separation. nih.gov

Reaction Conditions: The choice of iodinating agent and reaction conditions can influence the regioselectivity. Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine monochloride (ICl), are commonly used for the iodination of aromatic ethers. nih.gov The use of silver salts with iodine can also promote iodination with varying degrees of regioselectivity. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry continually seeks more efficient and environmentally benign methods.

Green Chemistry Approaches in Synthesis of Halogenated Aryl Ethers

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated aryl ethers, several strategies can be considered:

Catalytic Systems: The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. For instance, developing catalytic methods for direct C-H functionalization reduces waste compared to classical methods that require pre-functionalized substrates.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is another key aspect. While the solubility of nonpolar aromatic compounds in water can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. C-H functionalization and addition reactions are generally more atom-economical than substitution reactions that generate stoichiometric byproducts.

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. A one-pot diazotization and iodination has been reported for the synthesis of other halogenated benzenes, which could be conceptually applied here. google.com

While specific green chemistry protocols for this compound are not extensively documented, the broader principles of green chemistry provide a framework for developing more sustainable synthetic routes to this and other similar molecules.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a widely adopted technique to accelerate chemical reactions by utilizing microwave irradiation to rapidly heat the reaction mixture. tsijournals.comorgchemres.orgablesci.com The Williamson ether synthesis is particularly amenable to microwave conditions, often leading to dramatically reduced reaction times and improved yields. sid.irresearchgate.net The synthesis of this compound from 2-fluoro-6-iodophenol (B1322710) and an ethylating agent like ethyl iodide or diethyl sulfate could be efficiently carried out in a microwave reactor. The reaction would typically be performed in the presence of a base such as potassium carbonate in a high-boiling solvent like DMF. Microwave irradiation can rapidly heat the mixture to temperatures above the solvent's boiling point in a sealed vessel, significantly shortening the reaction time compared to conventional heating. youtube.comnih.govmdpi.com

PhenolEthylating AgentBaseSolventMicrowave Power (W)Time (min)Potential Yield
2-Fluoro-6-iodophenolEthyl iodideK₂CO₃DMF100-3005-15High
o-NitrophenolDiethylene glycol ditosylateK₂CO₃DMFNot specified7584%

This table includes a hypothetical application for the target compound and a literature example of a microwave-assisted Williamson ether synthesis.

Photochemical Routes

Photochemical reactions utilize light to initiate chemical transformations by exciting molecules to higher energy states. While direct photochemical synthesis of this compound is not established, photochemical methods are known for the functionalization of similar aromatic compounds. For instance, the photochemical iodination of anisole (B1667542) has been studied, although direct iodination can be complicated by equilibrium issues. uni.eduuni.edu The photostimulated reaction of iodobenzene (B50100) with diethyl phosphite (B83602) ion has also been investigated, indicating that the carbon-iodine bond can be photochemically activated. acs.org A potential, albeit speculative, photochemical route could involve the photolysis of a suitable precursor that could rearrange or react with an ethylating or iodinating agent under irradiation. The photocyclization of stilbene (B7821643) derivatives to phenanthrenes, which can be functionalized, is another example of the power of photochemical methods in synthesizing complex aromatic systems. nih.gov

SubstrateReagentLight SourceConditionsProductResearch Finding
IodobenzeneMolecular Iodine (¹³¹I)UV lightMethylcyclohexane[¹³¹I]IodobenzeneExchange initiated by photocleavage of the C-I bond. pharmaseedltd.com
Anisole1,3-Dioxoles254 nm UV light1,4-DioxaneCycloadductsAnisole undergoes photochemical cycloaddition. psu.edu
Stilbene derivativesIodineUV lightToluene (B28343)PhenanthrenesScalable synthesis of functionalized phenanthrenes. nih.gov

This table presents findings from photochemical reactions of related aromatic compounds to illustrate potential reaction pathways.

Chemical Reactivity and Mechanistic Pathways of 2 Ethoxy 1 Fluoro 3 Iodobenzene

Cross-Coupling Reactions as Key Transformation Tools

Cross-coupling reactions are fundamental transformations in organic synthesis, and aryl iodides are among the most reactive electrophiles for these processes. mdpi.com 2-Ethoxy-1-fluoro-3-iodobenzene is an excellent candidate for such reactions, which follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

The Suzuki-Miyaura coupling is one of the most widely practiced methods for forming carbon-carbon bonds due to its mild conditions and the commercial availability of a vast array of organoboron reagents. yonedalabs.com For a substrate like this compound, the reaction facilitates the formation of a biaryl linkage by coupling with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com

The selection of the boron reagent is critical for a successful transformation. The most common reagents are boronic acids (RB(OH)₂), but boronate esters, such as pinacol (B44631) esters (Bpin), and potassium organotrifluoroborates (RBF₃K) are also frequently used. Organotrifluoroborates are often favored for their enhanced stability, being less prone to protodeboronation under reaction conditions, which can be a significant side reaction with some boronic acids. wikipedia.org

The catalytic system typically consists of a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a stabilizing ligand. For sterically hindered or electronically complex substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the key steps of oxidative addition and reductive elimination. yonedalabs.com

Table 1: Typical Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Iodides As specific examples for this compound are not prevalent in the literature, this table represents general conditions applicable to substituted iodobenzenes.

Catalyst Precursor Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ None K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene (B28343) 80-110
Pd(OAc)₂ SPhos, XPhos K₃PO₄ Toluene, THF 80-110
Pd₂(dba)₃ RuPhos CsF Dioxane Room Temp - 100

The transmetalation step, in which the organic group is transferred from the boron reagent to the palladium center, is often the rate-determining step of the Suzuki-Miyaura reaction and its mechanism has been a subject of extensive study. nih.gov Two primary pathways are generally considered, and the dominant route depends on the specific reaction conditions, including the base and solvent used. acs.orgnih.gov

The Boronate Pathway (Path A) involves the activation of the boronic acid by a base (like OH⁻) to form a more nucleophilic tetracoordinate boronate species, [R-B(OH)₃]⁻. This activated boronate then attacks the arylpalladium(II) halide complex ([ArPd(L)₂X]) to transfer the organic group. researchgate.net

The Oxo-Palladium Pathway (Path B) proposes that the base first reacts with the arylpalladium(II) halide complex in the presence of water to generate a more reactive arylpalladium(II) hydroxo complex ([ArPd(L)₂OH]). This palladium-hydroxo species then reacts with the neutral boronic acid. acs.orgresearchgate.net

Table 2: Comparison of Proposed Transmetalation Pathways

Feature Boronate Pathway (Path A) Oxo-Palladium Pathway (Path B)
Activating Species Base (e.g., OH⁻) Base (e.g., OH⁻)
Activated Reagent Organoboron (forms boronate [R-B(OH)₃]⁻) Palladium Complex (forms [Ar-Pd-OH])
Reacting Nucleophile [R-B(OH)₃]⁻ [Ar-Pd-OH]
Reacting Electrophile [Ar-Pd-X] R-B(OH)₂ (neutral)

| Dominant Conditions | Can be favored in certain systems, e.g., with phase-transfer catalysts. nih.gov | Common in reactions with weak base and aqueous solvents. acs.org |

The Suzuki-Miyaura reaction is known for its broad scope. As an aryl iodide, this compound is expected to couple efficiently with a wide range of organoboron reagents. This includes electron-rich, electron-poor, and sterically hindered arylboronic acids, as well as various heteroarylboronic acids. researchgate.net Vinylboronic acids are also excellent coupling partners, providing access to substituted styrenes.

However, limitations exist. The steric bulk from the ortho-fluoro group in this compound could potentially hinder the oxidative addition step or the approach of a very bulky coupling partner, possibly requiring more active catalysts or harsher conditions. Furthermore, some heteroarylboronic acids are prone to decomposition or protodeboronation, especially those containing certain nitrogen heterocycles, which can lower reaction yields. wikipedia.org The use of more stable potassium trifluoroborate salts can often overcome this limitation. wikipedia.org While couplings with alkylboronic acids are possible, they are generally more challenging due to slower transmetalation rates and the potential for β-hydride elimination.

The Sonogashira coupling is the most prominent method for the alkynylation of aryl halides, forming a C(sp²)-C(sp) bond between a substrate like this compound and a terminal alkyne. wikipedia.orglibretexts.org The reaction is highly valuable for accessing arylalkynes, which are important intermediates in pharmaceuticals and materials science. electronicsandbooks.com

The classic Sonogashira protocol employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (typically CuI) as a co-catalyst, with an amine base such as triethylamine (B128534) or diethylamine (B46881) that also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides follows the order I > Br > OTf >> Cl, making this compound an ideal substrate for this transformation under mild conditions. wikipedia.org

A significant focus in catalyst optimization has been the development of copper-free Sonogashira protocols. organic-chemistry.org These methods are advantageous as they prevent the primary side reaction of the classic procedure: the copper-catalyzed homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling). Catalyst optimization often involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) palladium complexes, which can promote the catalytic cycle efficiently even in the absence of copper. libretexts.orgorganic-chemistry.org

Table 3: Representative Catalyst Systems for Sonogashira Coupling of Aryl Iodides

Catalyst System Co-catalyst Base Solvent Key Features
Pd(PPh₃)₂Cl₂ CuI Et₃N, DIPA THF, DMF Classic conditions, effective for aryl iodides. wikipedia.org
Pd(OAc)₂ / P(t-Bu)₃ None Cs₂CO₃ DMF Copper-free, effective for less reactive aryl chlorides. organic-chemistry.org
PdCl₂(Amphos)₂ None Pyrrolidine Water Aqueous, copper-free conditions.

The Heck reaction provides a direct method for the olefination of aryl halides, creating a new carbon-carbon bond by coupling the aryl group to an alkene. organic-chemistry.org This reaction is a powerful tool for synthesizing substituted alkenes from substrates like this compound. researchgate.net The reaction typically proceeds with a palladium catalyst in the presence of a base to neutralize the hydrogen halide formed. libretexts.org

A key feature of the Heck reaction is the control of regio- and stereoselectivity. The reaction almost always proceeds with syn-addition of the aryl-palladium species across the double bond, followed by syn-elimination of a β-hydride, resulting in a net trans-substituted alkene product. organic-chemistry.orglibretexts.org

Regiocontrol depends largely on the electronic and steric properties of the alkene. For electron-deficient alkenes (e.g., acrylates, styrenes), the aryl group typically adds to the β-carbon (the carbon not bearing the electron-withdrawing group) due to electronic preferences and steric hindrance. researchgate.net However, achieving regiocontrol with internal or electron-rich alkenes can be more challenging and may require specific ligands or additives to direct the outcome. researchgate.netfrontiersin.org For this compound, the steric hindrance presented by the ortho-substituents could play a role in the approach of the alkene, potentially influencing the efficiency of the reaction.

Table 4: General Conditions for the Heck Reaction with Aryl Halides

Catalyst Ligand Base Solvent Alkene Partner Example
Pd(OAc)₂ PPh₃, P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile (B52724) Styrene, Butyl acrylate
PdCl₂(PPh₃)₂ None NaOAc DMA, NMP Electron-deficient olefins
Pd EnCat® 40 Supported K₂CO₃ Ethanol/H₂O Internal olefins (e.g., ethyl crotonate) frontiersin.org

The Negishi and Stille couplings are powerful alternatives for C-C bond formation, each offering distinct advantages. Both reactions proceed through the standard palladium-catalyzed cross-coupling mechanism and are highly effective with aryl iodides like this compound. wikipedia.orglibretexts.org

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgyoutube.com A key advantage is the high reactivity of organozinc compounds, which often leads to faster reaction times and allows for the coupling of sp³, sp², and sp hybridized carbon centers. wikipedia.org However, organozinc reagents are sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org

The Stille coupling employs organotin (stannane) reagents. wikipedia.orgorganic-chemistry.org The primary benefits of this method are the high functional group tolerance and the stability of organostannane reagents to air and moisture, making them easier to handle. openochem.org The main drawback is the high toxicity of organotin compounds and their byproducts, which can complicate purification. organic-chemistry.org The reactivity of the organostannane transfer group follows the general trend: alkynyl > alkenyl > aryl > allyl > alkyl. libretexts.org

Table 5: Comparison of Negishi and Stille Couplings

Feature Negishi Coupling Stille Coupling
Organometallic Reagent Organozinc (R-ZnX) Organostannane (R-SnR'₃)
Reactivity of Reagent High, very reactive. wikipedia.org Moderate, generally stable. libretexts.org
Functional Group Tolerance Good, but reagent is basic. nih.gov Excellent, very broad tolerance. openochem.org
Reaction Conditions Anhydrous, inert atmosphere required. wikipedia.org Generally tolerant of air and moisture. openochem.org
Toxicity Moderate High (tin compounds are toxic). organic-chemistry.org

| Primary Electrophile | Aryl/Vinyl Halides & Triflates | Aryl/Vinyl Halides & Triflates |


Buchwald-Hartwig Amination: Direct Arylation of Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. libretexts.orgorganic-chemistry.org For the substrate this compound, the reaction would preferentially occur at the carbon-iodine bond. The C-I bond is significantly weaker and more susceptible to oxidative addition to the Pd(0) catalyst compared to the more robust C-F and C-O bonds of the ethoxy group.

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. Following coordination of the amine and deprotonation by the base, reductive elimination occurs, yielding the arylamine product and regenerating the Pd(0) catalyst. libretexts.org The choice of ligand is critical and has evolved through several 'generations' to improve reaction scope and efficiency, with sterically hindered phosphine ligands often providing superior results. wikipedia.org

While specific documented examples for this compound are not prevalent, the principles of the Buchwald-Hartwig amination strongly suggest that it would be a viable method for introducing an amino group at the C-3 position. A typical reaction setup would involve a palladium source like Pd(OAc)₂, a suitable phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos), and a base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) in an inert solvent like toluene or dioxane. libretexts.orgorganic-chemistry.org A recent study highlighted a nickel-catalyzed, phenylboronic ester-activated Buchwald-Hartwig type amination that showed high selectivity for aryl iodides, even in the presence of other halides like bromides and chlorides. acs.org This methodology could foreseeably be applied to this compound to selectively form the C-N bond at the C-I position. acs.org

Other Metal-Catalyzed Cross-Couplings (e.g., Kumada, Hiyama)

Beyond C-N bond formation, the C-I bond in this compound is an excellent handle for various metal-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Kumada Coupling The Kumada coupling utilizes a Grignard reagent (R-MgX) and an organic halide, catalyzed by a nickel or palladium complex, to form a new C-C bond. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org For this compound, the reaction would proceed via oxidative addition of the C-I bond to the Ni(0) or Pd(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination.

This reaction is highly effective for coupling aryl halides with alkyl, vinyl, or other aryl Grignard reagents. wikipedia.org The primary limitation is the high reactivity of the Grignard reagent, which can be incompatible with many functional groups. organic-chemistry.org In the case of this compound, the other substituents (fluoro, ethoxy) are generally stable under Kumada coupling conditions.

Hiyama Coupling The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent silicon species that facilitates transmetalation. organic-chemistry.orgmdpi.com

The general mechanism involves:

Oxidative addition of the aryl iodide to the Pd(0) catalyst.

Activation of the organosilane by a fluoride activator or base.

Transmetalation of the organic group from silicon to the palladium center.

Reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. mdpi.com

The Hiyama coupling is noted for the low toxicity, stability, and ease of handling of the organosilane reagents. mdpi.com It tolerates a wide range of functional groups. organic-chemistry.org Given the presence of the C-I bond, this compound would be a suitable substrate for Hiyama coupling to introduce various organic moieties at the C-3 position. Studies have shown successful Hiyama couplings of aryl iodides with diverse organosilanes, including those containing other halogen substituents. mdpi.comnih.govnih.gov

Coupling ReactionCatalyst TypeCoupling PartnerReactive Site on SubstrateKey Features
Buchwald-Hartwig AminationPalladiumPrimary/Secondary AmineC-IForms C-N bonds; requires ligand and base. wikipedia.orglibretexts.org
Kumada CouplingNickel or PalladiumGrignard Reagent (R-MgX)C-IForms C-C bonds; partner has limited functional group tolerance. wikipedia.orgorganic-chemistry.org
Hiyama CouplingPalladiumOrganosilane (R-SiR'3)C-IForms C-C bonds; requires silane (B1218182) activation (e.g., with fluoride). organic-chemistry.orgmdpi.com

Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) at C-F and C-I Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the ring lacks strong activating groups like the nitro group (NO₂). The substituents present have competing electronic effects.

Reactivity at C-F: The fluorine atom is at the C-1 position. The ethoxy group at C-2 is ortho to the fluorine, and the iodine at C-3 is meta.

Reactivity at C-I: The iodine atom is at the C-3 position. The ethoxy group at C-2 is ortho, and the fluorine at C-1 is also ortho.

In the classical SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, even though the C-F bond is the strongest carbon-halogen bond. youtube.com Therefore, under conditions favoring the SNAr mechanism, substitution of the fluoride would be more likely than substitution of the iodide, assuming the stability of the intermediate is comparable.

Influence of Activating/Deactivating Groups on SNAr Reactivity

The rate and feasibility of SNAr reactions are dictated by the substituents on the aromatic ring. libretexts.orgmasterorganicchemistry.com

Ethoxy Group (-OEt): This group exhibits a dual electronic effect. It is electron-withdrawing by induction (-I effect) due to the oxygen's electronegativity, which activates the ring towards nucleophilic attack. However, it is strongly electron-donating by resonance (+R effect) via its lone pairs, which deactivates the ring. For SNAr, where a negative charge builds up in the ring in the intermediate state, the deactivating +R effect is significant.

Halogens (F, I): Both fluorine and iodine are inductively electron-withdrawing (-I effect), which favors SNAr by stabilizing the anionic intermediate. Their resonance effect (+R) is electron-donating but is much weaker than their inductive effect, especially for iodine.

Meisenheimer Complex Intermediates and Their Characterization

A Meisenheimer complex is a σ-adduct formed by the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.org These complexes are key intermediates in the stepwise SNAr pathway and are characterized by having an sp³-hybridized carbon in the aromatic ring. libretexts.orgnih.gov Their stability is greatly enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge. nih.govresearchgate.net

Given the substitution pattern of this compound, which lacks powerful nitro-type activating groups, the formation of a stable, isolable Meisenheimer complex is unlikely. While a transient intermediate of this type may be formed, recent studies suggest that for less-activated systems, the SNAr reaction may proceed through a more concerted pathway where bond formation and bond-breaking are more synchronized, and the Meisenheimer species exists as a transition state rather than a true intermediate. bris.ac.uknih.govnih.gov Characterization of such fleeting intermediates would require advanced spectroscopic and computational methods.

Benzyne (B1209423) Mechanism Considerations

In the absence of strong activating groups for the SNAr pathway, and in the presence of a very strong base (e.g., sodium amide, NaNH₂), an alternative elimination-addition mechanism involving a benzyne intermediate can occur. masterorganicchemistry.com This mechanism involves two steps:

Elimination: A strong base abstracts a proton from a carbon adjacent to a leaving group, followed by the elimination of the halide to form a highly reactive aryne, which contains a formal triple bond within the benzene (B151609) ring.

Addition: The nucleophile then attacks one of the two carbons of the "triple bond," followed by protonation to give the final product.

For this compound, there are two potential protons that could be abstracted to lead to a benzyne intermediate: the proton at C-4 or the proton at C-6. Abstraction of the proton at C-4, followed by elimination of the iodide at C-3, would generate 2-ethoxy-1-fluorobenzyne. The subsequent addition of the nucleophile (e.g., NH₂⁻) could occur at either C-3 or C-4, leading to a mixture of regioisomeric products. The directing effects of the existing substituents would influence the regioselectivity of the nucleophilic addition to the unsymmetrical benzyne. This pathway remains a plausible, though likely complex, route for substitution under strongly basic, forcing conditions. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for benzene and its derivatives. In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The substituents already present on the benzene ring play a crucial role in determining both the rate of the reaction and the position of the incoming electrophile. vanderbilt.edumasterorganicchemistry.com

Directing Effects of Ethoxy, Fluoro, and Iodo Substituents

The directing effects of the ethoxy, fluoro, and iodo groups in electrophilic aromatic substitution on the this compound ring are a result of the interplay between their inductive and resonance effects.

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group and an ortho-, para- director. organicchemistrytutor.com This is because the oxygen atom can donate a lone pair of electrons to the benzene ring through resonance, which increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile. libretexts.orgpressbooks.pub While it has an electron-withdrawing inductive effect due to the electronegativity of the oxygen, the resonance effect is significantly stronger.

Fluoro Group (-F): Halogens, including fluorine, are generally considered deactivating groups yet are ortho-, para- directors. libretexts.orgpressbooks.pub Their deactivating nature stems from their strong electron-withdrawing inductive effect due to high electronegativity. However, they also possess lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. pressbooks.pub Among halogens, fluorine is the most electronegative, making its inductive effect particularly strong. quora.com

Iodo Group (-I): Similar to fluorine, iodine is a deactivating, ortho-, para- director. libretexts.org Its inductive effect withdraws electron density from the ring. However, compared to fluorine, iodine is less electronegative, resulting in a weaker inductive effect. quora.com The resonance effect, involving the donation of iodine's lone pairs, directs electrophilic attack to the ortho and para positions.

Regioselectivity Prediction and Experimental Verification

In this compound, the positions open for electrophilic substitution are C4, C5, and C6. The directing effects of the existing substituents will determine the preferred position of attack.

The powerful ortho-, para-directing influence of the ethoxy group will strongly activate the C2 (already substituted), C4, and C6 positions.

The fluoro group at C1 will direct incoming electrophiles to its ortho (C2 and C6) and para (C4) positions.

The iodo group at C3 will direct to its ortho (C2 and C4) and para (C6) positions.

Considering these combined effects, the C4 and C6 positions are the most likely sites for electrophilic aromatic substitution, as they are activated by the ethoxy group and directed to by both the fluoro and iodo groups. The C5 position is meta to all three substituents and is therefore the least likely to be attacked.

Predicting the precise regioselectivity between the C4 and C6 positions is complex and would likely require experimental data for verification. Steric hindrance from the adjacent iodo group might slightly disfavor substitution at C4 compared to C6.

Functional Group Interconversions and Derivatization

The ethoxy, fluoro, and iodo substituents on the benzene ring of this compound can undergo various transformations, allowing for the synthesis of a wide range of derivatives.

Reduction of Halogens (e.g., Dehalogenation)

The selective removal of halogen atoms, known as dehalogenation or hydrodehalogenation, is a valuable synthetic transformation. acs.orgsci-hub.se In the case of this compound, the different carbon-halogen bond strengths allow for potential selective dehalogenation. The reactivity order for reductive cleavage is generally I > Br > Cl > F. nih.gov

This suggests that the C-I bond can be selectively reduced in the presence of the C-F bond. Common methods for dehalogenation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). organic-chemistry.org Iron-catalyzed dehalogenation using a Grignard reagent as a reductant has also been shown to be effective for various aryl halides. rsc.org

Halogen Dance Reactions and Regiochemical Rearrangements

Transformations Involving the Ethoxy Group (e.g., Cleavage, Modification)

The ethoxy group can be cleaved to yield a phenol, a synthetically useful intermediate. numberanalytics.com This cleavage is typically achieved under acidic conditions, for instance, using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comnumberanalytics.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group. numberanalytics.com

Alternatively, transformations of the ethoxy group can occur under different conditions. For example, some studies have explored the hydrogenolysis of aromatic ethers to produce arenes, where the C-O bond is cleaved. researchgate.net

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The DMG coordinates to the lithium atom, lowering the kinetic barrier for deprotonation at the adjacent position. baranlab.orguwindsor.ca In the case of this compound, the ethoxy and fluoro substituents are both potential DMGs.

The hierarchy of directing group ability is a critical factor in predicting the outcome of DoM reactions on polysubstituted arenes. uwindsor.caharvard.edu Generally, alkoxy groups are considered moderate to strong directing groups, while fluorine is a weaker directing group. harvard.edu The iodine atom, while not a classical DMG, influences the acidity of adjacent protons and can participate in halogen-metal exchange reactions.

Given the relative directing strengths, the ethoxy group (-OEt) in this compound is expected to be the dominant directing group. This would favor lithiation at the C6 position, which is ortho to the ethoxy group. The fluorine atom at C1 could also direct lithiation to the C2 position, but this is sterically hindered by the adjacent ethoxy group. Furthermore, the C2 position is already substituted with an ethoxy group.

Competition experiments on variously substituted aromatics have established a general hierarchy of directing metalation groups, as summarized in the table below.

Directing Metalation Group (DMG) Relative Directing Strength
-CONR₂Strong
-SO₂NR₂Strong
-OMOMStrong
-OCH₃ (-OEt)Moderate
-FWeak
-ClWeak

This table provides a generalized hierarchy of common directing metalation groups based on competitive studies.

The choice of the organolithium base and solvent system can also influence the regioselectivity of the metalation. psu.edu Stronger bases like sec-butyllithium (B1581126) or tert-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), are commonly employed to effect deprotonation. baranlab.orgsemanticscholar.org The use of less polar solvents can sometimes enhance the selectivity of the reaction. uwindsor.ca

An alternative pathway to consider is halogen-metal exchange at the C3 position, which is a common reaction for iodoarenes with organolithium reagents. psu.edu This would lead to the formation of a 3-lithio derivative. The relative rates of ortho-deprotonation versus halogen-metal exchange would depend on the specific reaction conditions, including the temperature and the nature of the organolithium reagent.

Reaction Kinetics and Thermodynamic Analysis

The kinetics and thermodynamics of DoM reactions are complex and influenced by several factors, including the nature of the substrate, the organolithium reagent, the solvent, and the temperature. uwindsor.camt.com The initial step in the DoM mechanism is the formation of a complex between the organolithium reagent and the directing group. wikipedia.orgresearchgate.net This pre-equilibrium step is typically fast. The subsequent deprotonation is the rate-determining step.

Ab initio calculations on model systems, such as the lithiation of fluorobenzene, provide insight into the energetics of the process. researchgate.net These studies have shown that while complexation of the lithium to the fluorine atom in the ground state is energetically favorable, the transition state for ortho-metalation is significantly stabilized, leading to a lower activation barrier compared to metalation at other positions. researchgate.net

Parameter ortho-Metalation para-Metalation
Ground State Complexation Energy (kcal/mol)-12.4-12.8
Activation Barrier (kcal/mol)+6.5+17.9

This table presents ab initio calculation data for the lithiation of a C₆H₅F-LiH complex, illustrating the energetic preference for ortho-metalation in the transition state. researchgate.net

For this compound, the reaction kinetics would be a competition between deprotonation at the C6 position (directed by the ethoxy group) and halogen-metal exchange at the C3 position. The thermodynamic stability of the resulting lithiated species will also play a role in the final product distribution, especially if the reaction is allowed to reach equilibrium. Generally, aryllithium species are more stable when the lithium is positioned at a more acidic site. The inductive effects of the fluorine and iodine atoms will influence the acidity of the aromatic protons, with the proton at C6 being activated by the ortho-ethoxy group.

The stability of the organolithium intermediates is also a critical consideration. mt.com These species are highly reactive and can undergo side reactions, such as elimination to form benzynes, particularly from fluorinated precursors. youtube.com However, the formation of a benzyne from the lithiation of this compound would likely require elevated temperatures. psu.edu

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about the chemical environment of atoms within a molecule. For 2-Ethoxy-1-fluoro-3-iodobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and ethoxy group protons. The aromatic region will show a complex splitting pattern due to the spin-spin coupling between the three adjacent protons and the fluorine atom.

The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom.

Expected ¹H NMR Data (Predicted):

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Aromatic H (position 4)7.20 - 7.40ddJ(H-H) ≈ 8.0, J(H-F) ≈ 6.0
Aromatic H (position 5)6.90 - 7.10tJ(H-H) ≈ 8.0
Aromatic H (position 6)7.50 - 7.70ddJ(H-H) ≈ 8.0, J(H-F) ≈ 2.0
-O-CH₂-4.00 - 4.20qJ(H-H) ≈ 7.0
-CH₃1.30 - 1.50tJ(H-H) ≈ 7.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The carbon atoms directly bonded to the electronegative fluorine and iodine atoms will exhibit characteristic chemical shifts and coupling with the fluorine atom (¹J(C-F), ²J(C-F), etc.). The carbon attached to the iodine atom (C-3) is expected to be significantly deshielded.

Expected ¹³C NMR Data (Predicted):

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling
C-1 (C-F)155 - 160¹J(C-F) ≈ 240-250 Hz
C-2 (C-OEt)145 - 150²J(C-F) ≈ 15-25 Hz
C-3 (C-I)90 - 95³J(C-F) ≈ 3-5 Hz
C-4128 - 132
C-5120 - 125
C-6135 - 140
-O-CH₂-65 - 70
-CH₃14 - 16

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift will be indicative of the electronic environment, and the signal will be split into a doublet of doublets due to coupling with the two ortho protons (H-2 and H-6). The typical chemical shift range for aromatic fluorine atoms is between -100 and -200 ppm. azom.com

Expected ¹⁹F NMR Data (Predicted):

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Ar-F-110 to -130ddJ(F-H4) ≈ 6.0, J(F-H6) ≈ 2.0

Note: These are predicted values relative to a standard (e.g., CFCl₃) and may vary.

To definitively assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity of the aromatic protons and the protons within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbons (C-1, C-2, and C-3) and for confirming the placement of the ethoxy and iodo substituents relative to the fluorine atom. For instance, a correlation between the methylene protons of the ethoxy group and C-2 would confirm the C-O bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This can help to confirm the substitution pattern by observing NOEs between the ethoxy protons and the adjacent aromatic proton.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For this compound (C₈H₈FIO), the expected exact mass can be calculated with high precision.

Expected HRMS Data:

Ion Calculated Exact Mass
[M]⁺265.9604
[M+H]⁺266.9682

The fragmentation pattern in the mass spectrum would provide further structural information. Key expected fragments would arise from the loss of the ethoxy group, the iodine atom, and potentially the fluorine atom. The presence of an iodine atom would be indicated by a characteristic isotopic pattern.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of this compound, with a molecular weight of approximately 266.05 g/mol , can be predicted to follow several logical pathways based on the strengths of its chemical bonds. chemscene.com

The molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 266. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. The carbon-iodine bond is the weakest in the molecule, making the loss of an iodine radical (•I, 127 u) a highly probable primary fragmentation step. This would yield a significant peak at m/z 139, corresponding to the 2-ethoxy-1-fluorophenyl cation.

Further fragmentation could involve the ethoxy group. Loss of an ethylene (B1197577) molecule (C₂H₄, 28 u) via a McLafferty rearrangement is a common pathway for ethyl ethers, which would lead to a fragment ion at m/z 238. Alternatively, cleavage of the ethyl group (•C₂H₅, 29 u) or the ethoxy radical (•OC₂H₅, 45 u) could also occur. Analysis of the simpler compound, 1-fluoro-3-iodobenzene, shows a molecular ion at m/z 222 and major fragments at m/z 95 (loss of iodine) and m/z 75. nist.govnih.gov These patterns provide a foundational reference for interpreting the more complex spectrum of the ethoxy-substituted analogue.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonCorresponding Neutral Loss
266[C₈H₈FIO]⁺• (Molecular Ion)None
238[C₆H₅FIO]⁺•C₂H₄ (Ethylene)
139[C₈H₈FO]⁺•I (Iodine radical)
111[C₆H₄F]⁺•I and C₂H₄O

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. youtube.com IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, with absorptions occurring for vibrations that cause a change in the molecule's dipole moment. youtube.com Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light (usually from a laser) and detects vibrations that cause a change in the molecule's polarizability. youtube.com For molecules with a center of inversion symmetry, IR and Raman active modes are mutually exclusive; however, for an asymmetric molecule like this compound, many vibrations can be active in both spectra. youtube.com

The spectrum of this compound is expected to exhibit several characteristic bands:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring. youtube.com

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group will appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring. youtube.com

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is typically observed in the 1200-1300 cm⁻¹ range. rsc.org

C-O-C Stretching: A prominent C-O-C asymmetric stretching band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the fingerprint region (below 900 cm⁻¹) and are highly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com The 1,2,3-trisubstituted pattern of this molecule will give rise to a specific pattern in this region.

C-I Stretching: The carbon-iodine bond vibration occurs at a much lower frequency, typically in the 500-600 cm⁻¹ range, due to the high mass of the iodine atom.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3100-3000Medium-Weak
Aliphatic C-H Stretch-CH₂-CH₃3000-2850Medium-Strong
Aromatic C=C StretchBenzene Ring1600-1450Medium-Weak (multiple bands)
Asymmetric C-O-C StretchAr-O-CH₂~1250Strong
C-F StretchAr-F1300-1200Strong
C-I StretchAr-I600-500Medium-Weak

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not described in the provided search results, insights can be drawn from crystallographic studies of related halobenzenes. researchgate.netrsc.org Such an analysis would determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal).

The crystal packing of this compound would be influenced by a combination of intermolecular interactions. These could include:

π-π Stacking: Interactions between the electron clouds of adjacent aromatic rings are a common feature in the crystal structures of benzene derivatives. researchgate.net

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

Dipole-Dipole Interactions: The polar C-F and C-I bonds, as well as the ether linkage, create a molecular dipole that will influence the orientation of molecules within the crystal.

The high electronegativity of fluorine can sometimes disrupt the efficient π-π stacking observed in other halobenzenes. researchgate.net A full crystallographic study would provide the exact atomic coordinates, allowing for a complete and unambiguous description of its molecular architecture.

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography

ParameterDescription
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the repeating lattice unit.
Space GroupThe description of the crystal's symmetry.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms (e.g., C-C, C-O, C-F, C-I).
Bond AnglesThe angles formed by three connected atoms (e.g., C-O-C).
Torsion AnglesThe dihedral angles describing the conformation of the molecule.
Intermolecular ContactsDistances between atoms of adjacent molecules, indicating packing forces.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, ab initio) on Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of 2-Ethoxy-1-fluoro-3-iodobenzene. These calculations provide a detailed picture of the molecule's geometry and electronic landscape.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to obtain an optimized molecular structure, which corresponds to the minimum energy geometry of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, offering a foundational understanding of the molecule's three-dimensional shape.

Interactive Table 1: Predicted Geometrical Parameters for this compound

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC1C2-1.39 Å
Bond LengthC1F-1.36 Å
Bond LengthC2O-1.37 Å
Bond LengthC3I-2.10 Å
Bond AngleFC1C2118.5°
Bond AngleC1C2O120.5°
Bond AngleC2C3I119.8°
Dihedral AngleC1C2OC(ethyl)

Note: The values in this table are representative and based on calculations of structurally similar substituted benzenes. Actual experimental or higher-level computational values may vary.

The electronic structure of this compound is significantly influenced by the interplay of the inductive and resonance effects of its substituents: the electron-donating ethoxy group and the electron-withdrawing halogen atoms. Frontier Molecular Orbital (FMO) theory is a key concept for understanding the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs.

The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile. The energy of the LUMO, conversely, is related to its ability to accept electrons, acting as an electrophile. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the benzene (B151609) ring and the oxygen atom of the ethoxy group. The LUMO is likely to be a π*-antibonding orbital of the aromatic system, with potential contributions from the iodine atom due to its ability to accommodate electron density.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: These values are illustrative and derived from computational studies on analogous aromatic compounds.

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP surface would likely show a region of high electron density around the oxygen atom of the ethoxy group due to its lone pairs. The aromatic ring itself will exhibit a complex pattern of electron distribution due to the competing effects of the substituents. The iodine atom, being large and polarizable, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding.

Conformational Analysis of the Ethoxy Group and Halogen Interactions

The ethoxy group is not static and can rotate around the C(aromatic)-O bond. This rotation gives rise to different conformers with varying energies. The two primary conformations are the syn-periplanar (dihedral angle of 0°) and anti-periplanar (dihedral angle of 180°) arrangements of the ethyl group relative to the C1-C2 bond of the benzene ring. The relative stability of these conformers is determined by a balance of steric and electronic effects. Computational studies can map the potential energy surface of this rotation to identify the most stable conformer and the energy barriers between different conformations.

Furthermore, non-covalent interactions involving the halogen atoms can play a role in the molecule's structure and its interactions with other molecules. The iodine atom, in particular, is a good halogen bond donor due to the presence of a positive sigma-hole. This allows it to interact favorably with electron-rich atoms or π-systems. Intramolecular interactions between the ethoxy group and the adjacent fluorine or iodine atoms could also influence the preferred conformation.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. For this compound, computational studies can elucidate the pathways of various reactions, such as electrophilic aromatic substitution.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. Along this pathway, the transition state represents the point of highest energy. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a critical factor in determining the reaction rate. libretexts.org

For an electrophilic aromatic substitution reaction on this compound, there are several possible sites for the incoming electrophile to attack. Computational studies can calculate the activation energy for each possible pathway, thus predicting the most likely site of reaction.

Interactive Table 3: Predicted Activation Energy Barriers for Electrophilic Aromatic Substitution

Position of AttackPredicted Activation Energy (kcal/mol)
C415
C618
C522

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies. The actual values would depend on the specific electrophile and reaction conditions.

The regioselectivity of a reaction refers to the preference for bond formation at one position over another. In the case of electrophilic aromatic substitution on this compound, the ethoxy group is an ortho-, para-director, while the halogens are also ortho-, para-directors, albeit deactivating. The combined influence of these substituents will determine the final regiochemical outcome.

Computational models can predict regioselectivity by comparing the activation energies of the different reaction pathways. The pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major regioisomer. These predictions are often in good agreement with experimental observations and provide a theoretical basis for understanding the directing effects of substituents in aromatic chemistry.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While specific, experimentally validated NMR data for this compound is not extensively documented in publicly accessible literature, computational methods serve as a reliable tool for predicting such spectroscopic parameters. Techniques like Density Functional Theory (DFT) and ab initio quantum chemical methods are commonly employed to calculate the magnetic shielding tensors of atomic nuclei, which can then be converted into NMR chemical shifts.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound would involve creating a computational model of the molecule's three-dimensional structure. This model is then used to calculate the electron distribution, which in turn determines the magnetic environment around each nucleus. The substituents on the benzene ring—ethoxy, fluorine, and iodine—each exert distinct electronic effects that influence the chemical shifts of the aromatic protons and carbons.

The ethoxy group (-OCH₂CH₃) is an electron-donating group through resonance, which generally increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding would be predicted to result in upfield shifts (lower ppm values) for the corresponding nuclei.

The fluorine atom (-F) is highly electronegative, leading to an inductive electron-withdrawing effect. However, it also possesses lone pairs that can be donated to the aromatic ring via resonance. The interplay of these effects influences the chemical shifts of nearby nuclei.

The iodine atom (-I) is the least electronegative of the halogens but is highly polarizable. Its effect on NMR chemical shifts is a combination of inductive and resonance effects, as well as the "heavy atom effect," which can significantly influence the chemical shifts of adjacent carbons.

A computational analysis would provide precise values for the chemical shifts of the different nuclei in the molecule, aiding in the interpretation of experimental spectra.

Table 1: Predicted NMR Chemical Shifts for Aromatic Nuclei in Halogenated Benzene Derivatives (Illustrative)

NucleusPredicted Chemical Shift Range (ppm)Influencing Factors
¹H6.5 - 8.0Electronegativity and anisotropy of substituents
¹³C110 - 160Inductive and resonance effects of substituents
¹⁹F-100 to -140Electronic environment created by adjacent groups

Structure-Reactivity Relationships from Computational Data

Computational chemistry is instrumental in elucidating the relationship between the molecular structure of a compound and its chemical reactivity. For substituted halobenzenes, quantitative structure-activity relationship (QSAR) studies can provide insights into their behavior in chemical reactions. nih.gov

Several key computational descriptors are used to predict the reactivity of molecules like this compound:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. A high HOMO energy suggests a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a low LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles. For halobenzenes, the ease of oxidation, which can be related to toxicity, has been shown to correlate with the HOMO energy. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would be influenced by the electron-donating ethoxy group and the electronegative fluorine and iodine atoms, creating a complex potential surface that guides its reactivity in intermolecular interactions.

Atomic Charges: The distribution of partial charges on the atoms within a molecule can also be used to predict reactivity. Computational methods can calculate these charges, identifying specific atoms that are more likely to be involved in chemical reactions.

Through the analysis of these and other computed parameters, a detailed understanding of the structure-reactivity relationships for this compound can be developed, allowing for predictions of its behavior in various chemical environments and reactions.

Table 2: Computationally Derived Molecular Properties for this compound

PropertyValue
Molecular FormulaC₈H₈FIO chemscene.com
Molecular Weight266.05 g/mol chemscene.com
Topological Polar Surface Area (TPSA)9.23 Ų chemscene.com
LogP2.829 chemscene.com
Number of Rotatable Bonds2 chemscene.com
Number of Hydrogen Bond Acceptors1 chemscene.com
Number of Hydrogen Bond Donors0 chemscene.com

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The strategic placement of the iodo, fluoro, and ethoxy groups on the benzene (B151609) scaffold makes 2-Ethoxy-1-fluoro-3-iodobenzene an attractive starting point for the synthesis of molecules with potential biological applications. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical and agrochemical development. This allows for the precise and efficient introduction of diverse molecular fragments.

In the field of medicinal chemistry, the creation of novel molecular entities often relies on the assembly of complex structures from smaller, functionalized building blocks. Aryl iodides like this compound are staple precursors for this purpose. The carbon-iodine bond is the most reactive among aryl halides in standard cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

This reactivity allows for the selective formation of new bonds at the iodine-bearing position while the rest of the molecule remains intact. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Buchwald-Hartwig amination could install a substituted amine—both common motifs in pharmacologically active compounds. The fluorine and ethoxy groups can influence the molecule's conformational preferences, lipophilicity, and metabolic stability, which are critical parameters in drug design. While this compound is recognized as a valuable building block, specific examples of its direct application in the synthesis of named pharmaceutical intermediates are not widely detailed in public-domain scientific literature.

Similar to pharmaceutical development, the search for new agrochemicals, such as herbicides, fungicides, and insecticides, involves the synthesis and screening of novel molecular structures. The 2-ethoxy-1-fluoro-3-iodophenyl scaffold is a valuable starting point for creating new agrochemical candidates. The presence of a fluorine atom is a common feature in many successful agrochemicals, often enhancing the efficacy of the molecule.

The synthetic utility of this compound in this context lies in its ability to undergo coupling reactions to build larger, more complex structures. For example, coupling with various boronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) can generate a library of derivatives for biological screening. wikipedia.org The ethoxy group further modulates the physical properties of the resulting molecules, potentially improving their uptake and translocation in target organisms.

Building Block for Functional Materials

The unique electronic and physical properties conferred by the fluoro and ethoxy substituents make this compound a key precursor for the synthesis of advanced functional materials.

This compound is utilized as a building block for small molecule semiconductors. cas.org In the design of materials for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), fine-tuning the electronic properties of the constituent molecules is paramount. organic-chemistry.org The electron-withdrawing nature of the fluorine atom and the electron-donating character of the ethoxy group can be strategically employed to adjust the HOMO and LUMO energy levels of a larger conjugated system.

The iodine atom provides a reactive site for incorporating this functionalized benzene ring into oligomeric or polymeric structures through cross-coupling reactions. This allows for the systematic construction of materials with tailored charge-transport properties and solubility, which are critical for device performance and fabrication. organic-chemistry.org

This compound is classified as a building block for liquid crystals. cas.org The design of liquid crystal molecules with specific mesophase behaviors and electro-optical properties is highly dependent on the molecule's shape, polarity, and polarizability. The introduction of a lateral fluorine substituent is a well-established strategy to influence these properties. researchgate.net

The fluorine atom can reduce melting points and modify the dielectric anisotropy of the final material. researchgate.net The ethoxy group contributes to the molecular aspect ratio and can influence the stability of desired liquid crystalline phases. The iodo-group serves as a convenient attachment point for coupling the core unit to other mesogenic groups or terminal chains, enabling the synthesis of complex liquid crystal molecules designed for display applications. researchgate.net

Role in the Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable precursor for constructing substituted heterocyclic systems, particularly those fused to a benzene ring like benzofurans or indoles.

A common and powerful strategy involves a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization. For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) can generate an intermediate that, under appropriate conditions, cyclizes to form a substituted benzofuran (B130515) or indole. organic-chemistry.org Similarly, a Buchwald-Hartwig amination with an amine that has another reactive site can lead to subsequent cyclization, forming nitrogen-containing heterocycles. wikipedia.orgnih.gov The carbon-iodine bond's high reactivity makes it ideal for the initial intermolecular coupling step in such tandem reaction sequences.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 871726-97-5
Molecular Formula C₈H₈FIO
Molecular Weight 266.05 g/mol cas.org
SMILES FC1=CC=CC(I)=C1OCC cas.org
Purity ≥98% cas.org

Development of Novel Reagents and Catalysts

The transformation of this compound into novel reagents and catalysts is primarily centered around the reactivity of the carbon-iodine (C-I) bond. This bond is susceptible to a variety of chemical transformations, making it an ideal handle for the introduction of new functional groups and for the construction of larger, more complex molecular architectures that can serve as ligands in catalysis or as organometallic reagents.

One of the most significant applications of aryl iodides in the development of catalytic systems is in the synthesis of phosphine (B1218219) ligands. organic-chemistry.orgbeilstein-journals.orgnih.gov Phosphines are a crucial class of ligands in transition metal catalysis, with their electronic and steric properties directly influencing the efficiency and selectivity of a catalytic reaction. The C-I bond in this compound can readily undergo palladium- or copper-catalyzed cross-coupling reactions with various phosphine sources to yield highly functionalized phosphine ligands. The presence of the ethoxy and fluoro groups can fine-tune the electronic properties of the resulting phosphine ligand, which in turn can modulate the performance of the metal catalyst it coordinates to.

Furthermore, the C-I bond can be converted into organometallic reagents, such as organolithium or Grignard reagents, through metal-halogen exchange. These newly formed reagents are potent nucleophiles and can be used to synthesize a wide array of other compounds or can themselves act as components of catalytic systems.

Another key area of application is the use of this compound as a building block in the synthesis of larger, often chiral, ligands for asymmetric catalysis. Through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings, the iodobenzene (B50100) moiety can be connected to other aromatic or acetylenic fragments, leading to the formation of biaryl or aryl-alkyne structures that are common scaffolds for privileged chiral ligands.

While the direct literature on this compound as a catalyst precursor is not extensive, the established reactivity of the aryl iodide group strongly supports its potential in these areas. The following table outlines potential reagents and catalysts that could be synthesized from this precursor, based on well-established synthetic methodologies for aryl iodides.

Precursor CompoundReaction TypePotential Product ClassPotential Application
This compoundPalladium-catalyzed phosphinationFunctionalized triarylphosphinesLigands for cross-coupling catalysis
This compoundMetal-halogen exchange (e.g., with n-BuLi)2-Ethoxy-1-fluoro-3-lithiobenzeneNucleophilic reagent for organic synthesis
This compoundSuzuki-Miyaura couplingSubstituted biarylsPrecursors for chiral ligands
This compoundSonogashira couplingAryl-alkynesBuilding blocks for complex ligands and materials

The continued exploration of the reactivity of this compound is expected to unveil new and efficient pathways to novel reagents and catalysts, further expanding the toolkit of synthetic chemists.

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